molecular formula C15H16N4O4 B3903283 methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate

methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate

Cat. No.: B3903283
M. Wt: 316.31 g/mol
InChI Key: WPKJUVOQKXOSMY-LZYBPNLTSA-N
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Description

The compound “methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate” is a complex organic molecule. It appears to exist in a keto-enamine tautomeric form, stabilized by an intramolecular N-H⋯O hydrogen bond .


Molecular Structure Analysis

The molecule seems to be stabilized by intramolecular N-H⋯O and C-H⋯O hydrogen bonds . The pyrazole ring is oriented at specific dihedral angles with respect to the aromatic rings .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazolone moiety in the given compound, are known to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their diverse therapeutic effects .

Mode of Action

Based on the structural similarity to imidazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to conformational changes in the target molecules, thereby modulating their activity .

Biochemical Pathways

Imidazole derivatives, which share structural similarity with the given compound, are known to affect various biochemical pathways related to their biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed in the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds can vary depending on their specific chemical structures and the presence of functional groups .

Result of Action

Based on the known activities of structurally similar compounds, it can be hypothesized that this compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other molecules can influence the compound’s interaction with its targets, potentially affecting its efficacy .

Properties

IUPAC Name

methyl 4-[(E)-[[2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-9-12(14(21)19-17-9)7-13(20)18-16-8-10-3-5-11(6-4-10)15(22)23-2/h3-6,8,12H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJUVOQKXOSMY-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
Reactant of Route 2
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methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
Reactant of Route 3
methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
Reactant of Route 6
methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate

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